molecular formula C11H9ClN2O3S B12926585 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-03-7

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12926585
CAS No.: 823220-03-7
M. Wt: 284.72 g/mol
InChI Key: ZSRMGUANNPJELF-UHFFFAOYSA-N
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Description

5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a thioether linkage, and an isoxazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chlorobenzyl chloride with sodium thiolate to form the thioether intermediate. This intermediate is then reacted with an isoxazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various nucleophiles like amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((3-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((3-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide

Uniqueness

5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

CAS No.

823220-03-7

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

5-[(3-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O3S/c12-7-2-1-3-9(4-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

ZSRMGUANNPJELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

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